3-Chloro-4-isopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-isopropylpyridazine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol. It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylpyridazine typically involves the chlorination of 4-isopropylpyridazine. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position of the pyridazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isopropylpyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.
Substitution: Substitution reactions can lead to the formation of different substituted pyridazine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-isopropylpyridazine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: The compound can be utilized in various industrial processes, such as the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 3-Chloro-4-isopropylpyridazine exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a desired biological effect. The pathways involved in these interactions can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-isopropylpyridazine is similar to other pyridazine derivatives, such as 3-Chloro-6-isopropylpyridazine and 3,6-dichloro-4-isopropylpyridazine. The presence of the chlorine atom at the 3-position and the isopropyl group at the 4-position contribute to its distinct chemical properties and reactivity.
List of Similar Compounds
3-Chloro-6-isopropylpyridazine
3,6-dichloro-4-isopropylpyridazine
3-Chloro-4-fluorophenylpiperazine
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-chloro-4-propan-2-ylpyridazine |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-4-9-10-7(6)8/h3-5H,1-2H3 |
InChI Key |
MZPVJMSHTZROJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.